![molecular formula C9H10N2O4 B1457294 Methyl 2-(methylamino)-3-nitrobenzoate CAS No. 913297-15-1](/img/structure/B1457294.png)
Methyl 2-(methylamino)-3-nitrobenzoate
Overview
Description
“Methyl 2-(methylamino)-3-nitrobenzoate” suggests a compound that contains a methyl group, a methylamino group, and a nitrobenzoate group . The exact properties of this compound would depend on the specific arrangement of these groups.
Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But in general, compounds with these groups might undergo reactions like reduction (of the nitro group), nucleophilic acyl substitution (at the ester), or reactions at the amine .Physical And Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Carbon Dioxide Capture
Methyl 2-(methylamino)-3-nitrobenzoate: shares structural similarities with amines used in carbon capture technology. Amines can react with CO2 to form carbamates, which are then easily decomposed by heating, releasing the CO2 for storage or reuse . This process is vital in reducing greenhouse gas emissions from industrial sources.
Corrosion Inhibition
Compounds containing both amino and nitro groups have been studied for their corrosion inhibition properties. They can form a protective layer on metals, preventing oxidation and degradation. This application is crucial in extending the lifespan of metal components in various industries.
Surfactant and Emulsifier Production
The compound’s structure suggests potential use as a surfactant or emulsifier. Similar compounds with both hydrophobic and hydrophilic groups are used to stabilize mixtures of oil and water, which is important in products like detergents and cosmetics .
Mechanism of Action
properties
IUPAC Name |
methyl 2-(methylamino)-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10-8-6(9(12)15-2)4-3-5-7(8)11(13)14/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJFWFKWWCVKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401218476 | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(methylamino)-3-nitrobenzoate | |
CAS RN |
913297-15-1 | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913297-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(methylamino)-3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401218476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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